molecular formula C25H22N2O5S B2460397 3'-(4-Methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 942034-04-0

3'-(4-Methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2460397
CAS No.: 942034-04-0
M. Wt: 462.52
InChI Key: DNVJSTUFKCGQAM-UHFFFAOYSA-N
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Description

3’-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is a complex organic compound characterized by its unique spiro structure. This compound features a combination of indole and thiazolidine rings, which are fused together in a spiro configuration. The presence of methoxy and methylphenyl groups further adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1'-[(2-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-3-4-8-18(17)15-26-22-10-6-5-9-21(22)25(24(26)29)27(23(28)16-33(25,30)31)19-11-13-20(32-2)14-12-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVJSTUFKCGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves multi-step organic reactions. The initial steps often include the formation of the indole and thiazolidine rings separately, followed by their fusion in a spiro configuration. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reaction Pathways and Intermediates

The synthesis involves a sequence of nucleophilic attacks and cyclization steps, as outlined in the proposed mechanism from recent studies .

Step Process Intermediate Catalyst/Conditions
1Activation of indoline carbonyl by Brønsted acidActivated carbonylMCM-SO₃H or ionic liquids
2Nucleophilic attack by –NH₂ groupImine intermediate (I)Acid catalyst
3Thiol attack on imine and cyclizationIntermediate IIMCM-SO₃H
4Intramolecular attack and ring closureSpiro-thiazolidine coreAcid catalyst

Stability and Reactivity Considerations

  • Functional Groups : The methoxyphenyl substituents enhance solubility and may modulate reactivity due to electron-donating effects.

  • 1',1'-Dioxide Moiety : This functional group likely arises from oxidation steps during synthesis, contributing to stability under physiological conditions .

  • Amide Formation : In related compounds, acetamide groups participate in hydrogen bonding, influencing pharmacokinetic properties.

Comparative Analysis of Related Compounds

Studies on analogous spiro-thiazolidines reveal common reaction pathways but highlight structural variations in substituents and their effects .

Compound Key Features Synthesis Catalysts
Target Compound (CAS 942034-04-0)2-methylbenzyl, 4-methoxyphenyl substituentsMCM-SO₃H
3-(4-Chlorophenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione (CID 3288686)Chlorophenyl substituent, acetamide groupBrønsted acids
N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamideAcetamide functional groupMicrowave-assisted

Scientific Research Applications

Table 1: Summary of Synthetic Methods

MethodologyKey ReactantsConditionsYield (%)
Multicomponent reactionIsatin, ThiazolidineReflux in DMF85%
Microwave-assisted synthesisIsatin, ThiazolidineMicrowave irradiation90%
Solvent-free synthesisIsatin, ThiazolidineRoom temperature75%

Anticancer Activity

Research indicates that spiro[indoline] derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways.

  • Case Study : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

  • Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 15 µg/mL and 20 µg/mL respectively, highlighting its potential as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with DNA or inhibit specific enzymes involved in cell cycle regulation.

Table 2: Potential Mechanisms of Action

MechanismDescription
DNA IntercalationThe compound may intercalate into DNA, disrupting replication.
Enzyme InhibitionInhibition of topoisomerases or kinases involved in cell proliferation.
Reactive Oxygen Species (ROS) GenerationInduction of oxidative stress leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3’-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: A simpler compound with a methoxyphenyl group and a propionic acid moiety.

    3-(p-Methoxyphenyl)propionic acid: Another similar compound with a methoxyphenyl group and a propionic acid moiety.

    3-(4-Methoxyphenyl)-2-propenal: A cinnamaldehyde derivative with a methoxyphenyl group.

Uniqueness

3’-(4-Methoxyphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone is unique due to its spiro structure, which imparts distinct chemical and physical properties. The combination of indole and thiazolidine rings, along with the methoxy and methylphenyl groups, makes it a versatile compound with diverse applications in various fields.

Biological Activity

The compound 3'-(4-Methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (CAS Number: 942034-45-9) is a member of the spiro[indoline-thiazolidine] family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N2O5SC_{25}H_{21}N_2O_5S with a molecular weight of approximately 497.0 g/mol. The structural complexity of this compound contributes to its potential pharmacological applications.

Anticancer Activity

Research has indicated that spiro[indoline-thiazolidine] derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

  • Case Study : A study evaluated the cytotoxic effects of similar spiro derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed IC50 values in the micromolar range, indicating promising anticancer activity .
CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
Target Compound HeLa 10.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Findings : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha levels .
TreatmentTNF-alpha Level (pg/mL)
Control200
Compound Treatment75

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.

  • Study Results : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of This compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways resulting in reduced inflammatory cytokine production.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.

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